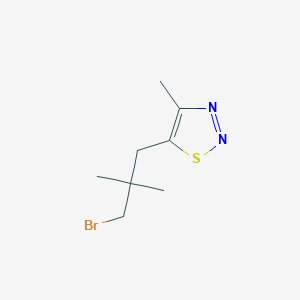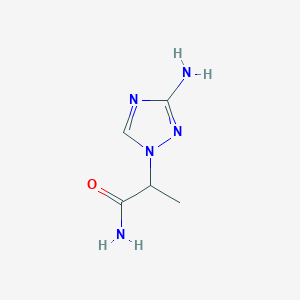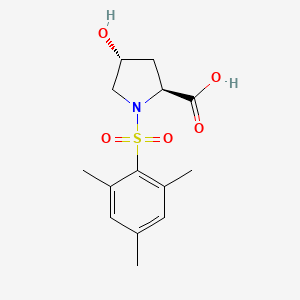![molecular formula C7H9NO3S B13171288 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C₇H₉NO₃S. It is known for its unique spiro structure, which includes a sulfur atom and an oxygen atom within the ring system. This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the spiro structure. Detailed synthetic procedures are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
科学的研究の応用
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development or as a lead compound for new therapeutics.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress responses, signal transduction, or metabolic processes.
類似化合物との比較
Similar Compounds
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid: This compound shares a similar spiro structure but has a carboxylic acid group instead of a carbonitrile group.
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-methanol: Another similar compound with a methanol group.
Uniqueness
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of new chemical entities.
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-7(11-6)1-3-12(9,10)4-2-7/h6H,1-4H2 |
InChIキー |
FEJSJISWSSQUEM-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC12C(O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)


![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)




![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)


